Product packaging for 5-Bromo-3,4-dichloropyridin-2-amine(Cat. No.:CAS No. 1607837-98-8)

5-Bromo-3,4-dichloropyridin-2-amine

Cat. No.: B1406426
CAS No.: 1607837-98-8
M. Wt: 241.9 g/mol
InChI Key: BBYPUQDFQKZHNW-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dichloropyridin-2-amine is a useful research compound. Its molecular formula is C5H3BrCl2N2 and its molecular weight is 241.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrCl2N2 B1406426 5-Bromo-3,4-dichloropyridin-2-amine CAS No. 1607837-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3,4-dichloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYPUQDFQKZHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Halogenated Aminopyridine Derivatives in Contemporary Chemical Sciences

Halogenated aminopyridine derivatives represent a critical class of compounds in modern chemical sciences, primarily due to their prevalence in pharmaceuticals and agrochemicals. nih.govgrandviewresearch.com The introduction of halogen atoms into the pyridine (B92270) ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.netnih.gov This strategic halogenation can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. researchgate.net

In medicinal chemistry, these derivatives are integral scaffolds for designing a wide array of therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties. nih.gov The presence of halogens can facilitate crucial interactions, such as halogen bonding, with target proteins, thereby enhancing selectivity and potency. researchgate.netacs.org

Furthermore, in the realm of agrochemicals, halogenated pyridines are fundamental to the development of modern herbicides, fungicides, and insecticides. wikipedia.orgnih.gov The specific halogen and its position on the pyridine ring can be fine-tuned to create compounds with optimal efficacy against pests and weeds while maintaining environmental and user safety. nih.gov The synthetic versatility of these compounds also makes them valuable intermediates, allowing for the construction of more complex molecular architectures. rsc.org

Defined Scope and Core Objectives for Academic Inquiry into 5 Bromo 3,4 Dichloropyridin 2 Amine

Research into 5-Bromo-3,4-dichloropyridin-2-amine is primarily centered on its utility as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. The specific arrangement of the bromo, chloro, and amino substituents on the pyridine (B92270) ring offers multiple reactive sites for further chemical transformations.

A core objective of academic inquiry is the exploration of its reactivity in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl or heteroaryl groups at the 5-position, a common strategy in the synthesis of novel pharmaceutical and agrochemical candidates. mdpi.com The amino group at the 2-position and the chlorine atoms at the 3- and 4-positions also present opportunities for a range of nucleophilic substitution and diazotization reactions, further expanding the synthetic possibilities. google.com

Investigations also focus on developing efficient and scalable synthesis routes for this compound itself. The goal is to create cost-effective and environmentally benign processes to make this key intermediate more accessible for broader research and development. google.com Characterization of the compound and its derivatives using modern analytical techniques is another crucial aspect, providing essential data for structure-activity relationship (SAR) studies in drug discovery and materials science.

Historical Trajectory and Evolving Paradigms in Pyridine Derivative Research

The study of pyridine (B92270) and its derivatives has a rich history dating back to the 19th century. Initially, pyridine was extracted from coal tar, a byproduct of coal gasification. wikipedia.orgnih.govbritannica.com The structural elucidation of pyridine was a significant milestone, with Wilhelm Körner and James Dewar independently proposing its benzene-like structure with a nitrogen atom replacing a CH group in the late 1860s and early 1870s. wikipedia.orgacs.org

Early synthetic methods, such as the Hantzsch pyridine synthesis developed in 1881, were pivotal in enabling the laboratory preparation of pyridine derivatives. acs.orgnewworldencyclopedia.org This was followed by other significant contributions, including the Chichibabin pyridine synthesis in 1924, which provided an improved industrial method. wikipedia.orgacs.org

Over the decades, research paradigms have shifted from fundamental synthesis and characterization to a more application-driven approach. The 20th and 21st centuries have seen an explosion in the use of pyridine derivatives in pharmaceuticals and agrochemicals. nih.govgrandviewresearch.comlucintel.com Modern research focuses on the development of highly selective and efficient synthetic methodologies, such as catalytic cross-coupling reactions and multicomponent reactions, to create polysubstituted pyridines with precise functionalities. arkat-usa.orgnih.govrsc.org There is also a growing emphasis on "green chemistry" principles, aiming for more sustainable and environmentally friendly synthetic routes. lucintel.com The ongoing exploration of pyridine derivatives continues to yield novel compounds with significant potential to address challenges in medicine and agriculture. researchgate.netresearchgate.net

Properties of 5-Bromo-3,4-dichloropyridin-2-amine

PropertyValue
CAS Number 1607837-98-8 chemicalbook.com
Molecular Formula C₅H₃BrCl₂N₂
Molecular Weight 241.90 g/mol
Appearance Solid

Note: Physical properties such as melting point and boiling point are not consistently reported across public sources and would require experimental verification for a definitive value.

An in-depth examination of the synthetic pathways and chemical reactivity of this compound reveals a landscape rich with advanced organic chemistry principles. This article focuses exclusively on the methodologies for its synthesis, delving into regioselective halogenation, nucleophilic substitution strategies, and the nuances of halogen exchange reactions.

Computational and Theoretical Investigations of 5 Bromo 3,4 Dichloropyridin 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Optimized Molecular Geometries and Conformational Stability Analysis

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process involves finding the lowest energy structure on the potential energy surface. For 5-Bromo-3,4-dichloropyridin-2-amine, this analysis would reveal key bond lengths, bond angles, and dihedral angles.

Conformational stability analysis would also be important, particularly concerning the orientation of the amino group (-NH2) relative to the pyridine (B92270) ring. Different rotational positions of this group could lead to different conformers with varying energies. The most stable conformer would be identified as the global minimum on the potential energy surface. While no specific data exists for this compound, studies on similar aminopyridines often show a planar or near-planar arrangement to be the most stable due to electronic delocalization.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Halogenated Pyridin-2-amine (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. The halogen atoms would also influence the electrostatic potential distribution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, which can reveal stabilizing effects such as hyperconjugation. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair of the amino group into the pyridine ring's π-system and investigate the electronic effects of the halogen substituents. These interactions are crucial for understanding the molecule's stability and reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / 2η.

These indices would provide a quantitative measure of the reactivity of this compound.

Table 2: Illustrative Derived Reactivity Indices for a Hypothetical Halogenated Pyridin-2-amine (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

Reactivity IndexValue (eV)
Chemical Potential (μ)-3.85
Global Hardness (η)2.65
Global Softness (S)0.19
Electrophilicity Index (ω)2.79

Prediction of Spectroscopic Properties (Vibrational, UV-Vis, NMR Chemical Shifts)

Theoretical calculations are crucial for interpreting experimental spectra and assigning specific molecular motions and electronic transitions to observed signals.

Vibrational Spectroscopy: DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(**), are employed to compute the fundamental vibrational frequencies of halogenated pyridines. nih.gov These theoretical calculations help in the precise assignment of bands in experimental FT-IR and FT-Raman spectra. nih.gov For related molecules like 4-amino-2,6-dichloropyridine, studies have shown excellent agreement between the calculated and observed spectra after applying scaling factors. nih.govresearchgate.net The analysis allows for a detailed understanding of how the substituents (bromo, chloro, and amino groups) influence the vibrational modes of the pyridine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. researchgate.net For similar amino-pyridine derivatives, the predicted UV-Vis spectra in both gaseous phase and in various solvents show strong correlation with experimental findings, elucidating the electronic properties of the molecule. researchgate.net

NMR Chemical Shifts: While specific experimental NMR data for this compound is not readily available in the searched literature, DFT provides a reliable method for its prediction. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a benchmark for chemists to confirm the structure of synthesized compounds. For instance, the analysis of related bromo-pyridine structures relies on comparing experimental NMR spectra with these calculated shifts.

Spectroscopic Property Computational Method Predicted Insights
Vibrational Frequencies DFT (e.g., B3LYP/6-311+G(d,p))Assignment of FT-IR and FT-Raman bands; understanding of substituent effects on molecular vibrations. nih.govnih.gov
UV-Vis Absorption TD-DFTPrediction of λmax; identification of key electronic transitions (e.g., HOMO→LUMO). researchgate.net
NMR Chemical Shifts DFT (GIAO method)Prediction of ¹H and ¹³C chemical shifts for structural confirmation.

Nonlinear Optical (NLO) Properties and First Order Hyperpolarizability

Organic molecules with significant NLO properties are of great interest for applications in photonics and optoelectronics. Computational methods are used to screen for promising candidates.

The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a critical NLO phenomenon. researchgate.net Calculations performed using DFT can determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) of a molecule. researchgate.net For a molecule to exhibit NLO activity, it must have a non-zero β value. A high calculated β value, often compared to a standard NLO material like urea, suggests that the compound could be a good candidate for NLO applications. researchgate.net Studies on structurally related amino- and bromo-substituted compounds indicate that the presence of electron-donating (amino) and electron-withdrawing (halogen) groups can enhance NLO properties by increasing intramolecular charge transfer. researchgate.netresearchgate.net

NLO Parameter Significance Computational Finding
Dipole Moment (μ) Measures molecular polarity.Non-zero values are a prerequisite for NLO activity. researchgate.net
Polarizability (α) Describes how easily the electron cloud is distorted by an electric field.Contributes to the overall NLO response.
First Order Hyperpolarizability (β) Quantifies the second-order NLO response.High values indicate strong potential as an NLO material. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies for this compound were not identified, the analysis of intermolecular interactions is a core component of computational investigations. Techniques like Natural Bond Orbital (NBO) analysis are used to investigate hydrogen bonding and other stabilizing interactions within a molecular system. researchgate.net These interactions are critical in determining the crystal packing and solid-state properties of the compound. For example, in a related crystal structure of a bromo-pyridinamine derivative, molecules were shown to be linked by N—H⋯N hydrogen bonds, forming dimers. nih.gov Such analyses provide insight into the supramolecular architecture and the forces governing molecular assembly.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com This ligand-based approach is used to predict the activity of new molecules, guiding synthetic efforts toward more potent candidates. nih.gov

A QSAR model is built using a "training set" of molecules with known activities. nih.gov Descriptors representing the physicochemical properties of the molecules are calculated, and a statistical model is generated. This model can then be used to predict the activity of compounds like this compound, provided it falls within the chemical space of the training set. mdpi.com Although a specific QSAR model developed for this exact compound is not detailed in the available research, its structural motifs are common in biologically active molecules, making it a candidate for such studies. For instance, pyridine derivatives have been the subject of QSAR models for predicting activities such as anticancer or antimicrobial effects. nih.govresearchgate.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, often run alongside QSAR, can also provide valuable insights into the drug-likeness of a compound. nih.gov

Biological Activity and Medicinal Chemistry Applications of 5 Bromo 3,4 Dichloropyridin 2 Amine Analogues

Structure-Activity Relationship (SAR) Studies of Substituted Pyridin-2-amines

Impact of Halogen Substitution Patterns on Bioactivity and Lipophilicity

The presence and arrangement of halogen atoms on the pyridin-2-amine scaffold significantly modulate its biological activity and lipophilicity. Halogens can influence a molecule's ability to cross cell membranes and its binding affinity to target proteins. nih.govacs.org

The structural influence of halogen atoms generally increases in the order of Cl < Br < I, which corresponds to the increasing size of their σ-holes. nih.gov This trend can affect the formation of halogen bonds, which are important non-covalent interactions in drug-receptor binding. nih.gov For instance, in a series of N-(pyridin-2-yl)nicotinamides, bromine and iodine substituents were found to participate in structure-directing halogen bonds. nih.gov

In the context of antimicrobial activity, halogenation has been shown to be advantageous. acs.org For example, the incorporation of fluorine can enhance antibacterial potency and broaden the spectrum of activity. acs.org A study on 5-bromo-2-chloropyrimidin-4-amine derivatives revealed that the compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. researchgate.net

Influence of Substituent Modifications on Pharmacokinetics and Overall Efficacy

Improving pharmacokinetic profiles is a key objective in drug design. For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors based on the 2-aminopyridine (B139424) scaffold, various strategies have been employed to enhance their pharmacokinetic properties. nih.gov These include suppressing amine basicity and introducing fluorine atoms to increase lipophilicity and potential blood-brain barrier permeability. nih.gov One promising inhibitor, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, demonstrated excellent permeability in a parallel artificial membrane permeability assay. nih.gov

The introduction of different functional groups can also influence metabolic stability. Studies on antimalarial 3,5-diaryl-2-aminopyridines showed that the resulting pyrazine (B50134) analogues exhibited good in vitro metabolic stability in human liver microsomes. nih.gov Similarly, the 1,2,4-thiadiazole (B1232254) analogue of an initial lead compound showed improved pharmacokinetics. acs.org

The table below illustrates how different substituent modifications on the pyridin-2-amine core can impact pharmacokinetic parameters.

Compound TypeModificationImpact on Pharmacokinetics
nNOS inhibitorsIncorporation of fluorine atomsIncreased lipophilicity and permeability nih.gov
Antimalarial compoundsReplacement of pyridine (B92270) core with pyrazineGood in vitro metabolic stability nih.gov
Macrofilaricidal compoundsIntroduction of a 1,2,4-thiadiazole coreImproved pharmacokinetic profile acs.org

Mechanisms of Biological Action at the Molecular Level

The therapeutic effects of 5-bromo-3,4-dichloropyridin-2-amine analogues stem from their interactions with specific molecular targets within biological systems. Understanding these mechanisms at the molecular level is essential for rational drug design and development.

Enzyme Inhibition Pathways

Many pyridin-2-amine derivatives exert their biological effects by inhibiting specific enzymes. This inhibition can disrupt critical metabolic or signaling pathways in pathogens or diseased cells.

One notable example is the inhibition of urease, an enzyme implicated in infections by Helicobacter pylori. Several 2-pyridinone derivatives have shown potent inhibitory activity against Jack bean urease. researchgate.net Molecular docking studies suggest that these compounds bind effectively within the active site of the enzyme. researchgate.net

In the context of infectious diseases, the glyoxylate (B1226380) shunt enzymes, isocitrate lyase (ICL) and malate (B86768) synthase (MS), are attractive targets in pathogens like Pseudomonas aeruginosa. nih.gov Certain 2-aminopyridine derivatives have been identified as inhibitors of both ICL and MS. nih.gov For example, compound SB002 demonstrated complete inhibition of ICL and significant inhibition of MS at a concentration of 75 µM. nih.gov

Furthermore, 2-amino-pyridine derivatives have been designed as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer. acs.org Compound 29, a novel 2-amino-pyridine derivative, exhibited strong inhibitory activity against CDK8 with an IC50 value of 46 nM. acs.org This inhibition was shown to suppress the WNT/β-catenin signaling pathway. acs.org

Enzyme TargetPyridin-2-amine AnalogueBiological Effect
Urease4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridoneInhibition of Helicobacter pylori urease researchgate.net
Isocitrate Lyase (ICL) & Malate Synthase (MS)SB002 (a 2-aminopyridine derivative)Inhibition of glyoxylate shunt in P. aeruginosa nih.gov
Cyclin-dependent kinase 8 (CDK8)Compound 29 (a 2-amino-pyridine derivative)Anti-colorectal cancer activity acs.org
Neuronal Nitric Oxide Synthase (nNOS)2-aminopyridine derivativesPotential treatment for neurological disorders nih.gov

Receptor Modulation and Ligand-Binding Studies

Substituted pyridin-2-amines can also function by modulating the activity of specific receptors. These interactions can either activate or block the receptor's downstream signaling pathways.

For example, 2-aminopyridine derivatives have been investigated as potential antagonists for the σ(2) receptor, which is a target for tumor therapy and diagnosis. nih.gov By replacing the tetralin nucleus of a known σ(2) agonist with a 2-aminopyridine moiety, researchers developed a series of compounds with high affinity for both σ subtypes. nih.gov These new 2-aminopyridines were found to act as σ(2) antagonists and σ(1) agonists. nih.gov

Ligand-binding studies are crucial for characterizing these interactions. The affinity of these compounds for their target receptors is often determined through competitive binding assays.

Interaction with Specific Intracellular or Extracellular Molecular Targets

Beyond enzymes and receptors, pyridin-2-amine analogues can interact with other specific molecular targets to elicit their biological effects.

For instance, pyridine-based poly-heterocyclic fused rings and pyridine amines have been shown to bind with Aβ and α-synuclein fibrils, which are associated with neurodegenerative diseases like Alzheimer's. researchgate.net This suggests a potential therapeutic application in targeting the pathological protein aggregates in these conditions.

In the realm of cancer therapy, the p53-MDM2 interaction is a critical cellular regulation point. acs.org Stapled peptides, which can incorporate modified amino acid side chains, have emerged as promising candidates to inhibit this interaction. While not directly pyridin-2-amines, the principles of molecular recognition and binding are relevant. acs.org

Efficacy and Therapeutic Potential in Diverse Biological Systems

The unique structural features of this compound analogues, particularly the halogenation pattern and the 2-amino group, contribute to their diverse biological activities. Research has explored their potential as anticancer, antibacterial, anti-inflammatory, and receptor-modulating agents, among other therapeutic applications.

Anticancer Activities and Cytotoxicity Assessments against Cell Lines

Analogues of this compound have demonstrated significant potential as anticancer agents, with their cytotoxic effects evaluated against a range of human cancer cell lines. The presence of halogen atoms on the pyridine or related heterocyclic rings often plays a crucial role in their antiproliferative activity. nih.gov

Studies on various substituted pyridine derivatives have revealed promising cytotoxic effects. nih.gov For instance, certain nicotinonitrile derivatives have shown potent activity against cell lines such as NCIH 460 and RKOP 27. nih.gov Specifically, derivative 14a in one study was found to be highly effective across multiple cell lines with low IC50 values. nih.gov Similarly, pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives, which share a core heterocyclic structure, have been evaluated for their cytotoxicity against human neuroblastoma cell lines, with some compounds exhibiting IC50 values below 10 µM. researchgate.net

The introduction of a bromine atom, as seen in this compound, is a recurring theme in the design of cytotoxic agents. For example, 6-bromo quinazoline (B50416) derivatives have been designed and synthesized as potential anticancer agents, with some compounds showing significant potency against MCF-7 and SW480 cancer cell lines. nih.gov The presence of a bromophenyl group in a 5-aminopyrazole derivative also resulted in selective cytotoxicity towards HeLa cancer cells. nih.gov Furthermore, studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated their anticancer potential against a panel of 58 NCI cancer cell lines. nih.gov

The cytotoxic mechanism of some of these compounds involves the induction of apoptosis and cell cycle arrest. nih.gov For instance, certain imidazo[1,2-a]pyridine (B132010) compounds were found to induce cell cycle arrest by increasing the levels of p53 and p21 proteins in treated breast cancer cells. nih.gov

Table 1: Cytotoxicity of Selected Pyridine and Analogue Derivatives Against Cancer Cell Lines
Compound/Derivative ClassCancer Cell Line(s)Observed Activity (IC50/PGI)Reference
Nicotinonitrile derivative 14aNCIH 460, RKOP 27, HeLa, U937, SKMEL 28IC50: 25, 16, 127, 422, 255 nM respectively nih.gov
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines (e.g., 1g, 2d, 4b)Human neuroblastomaIC50 < 10 µM researchgate.net
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analog (4e)CNS Cancer (SNB-75)PGI = 41.25% nih.gov
Imidazo[1,2-a]pyridine (IP-5)HCC1937 (Breast Cancer)IC50 = 45 µM nih.gov
6-Bromo quinazolinone derivative (8a)MCF-7, SW480IC50: 15.85 µM, 17.85 µM respectively nih.gov

Antibacterial Efficacy and Activity against Drug-Resistant Strains (e.g., MRSA)

The rise of multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has necessitated the development of novel antibacterial agents. Analogues of this compound, particularly halogenated aminopyridine and aminopyrimidine derivatives, have shown significant promise in this area.

A new series of 2-aminopyridine derivatives demonstrated very good activity against four MDR-Staphylococcus aureus strains, with many of the compounds exhibiting higher potencies than the standard drug, vancomycin (B549263). nih.gov The pyridine nucleus is central to the development of various antimicrobial agents. nih.gov Specifically, N-acylation of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) and 2-amino-5-(trifluoromethyl)pyridine has yielded amide compounds with notable activity against MRSA. nih.gov

Furthermore, pyridine coupled pyrimidinone and pyrimidinthione derivatives have been synthesized and evaluated as anti-MRSA agents, with some compounds showing better antibacterial activity than vancomycin. researchgate.net Halogenation has been identified as a key strategy for enhancing the antibacterial and antibiofilm properties of pyrimidine (B1678525) derivatives against S. aureus. nih.govmdpi.comdntb.gov.uaresearchgate.net One study highlighted that 2-amino-5-bromopyrimidine (B17363) exhibited significant inhibitory effects on the biofilm formation of enterohemorrhagic Escherichia coli (EHEC). nih.gov

Table 2: Antibacterial Activity of Selected Pyridine and Analogue Derivatives
Compound/Derivative ClassBacterial Strain(s)Observed Activity (MIC)Reference
2-Aminopyridine derivativesMDR-Staphylococcus aureusHigher potency than vancomycin for some compounds nih.gov
Pyridine coupled pyrimidinone/pyrimidinthione (Compound 4g)MRSAMIC = 8 µg/mL researchgate.net
2-Amino-5-bromopyrimidineEnterohemorrhagic E. coli (EHEC)Significant biofilm inhibition at 50 µg/mL nih.gov
Quinoxaline-based C-2 amine-substituted analogues (5m–5p)S. aureus, B. subtilis, MRSA, E. coliMICs ranging from 4–32 μg/mL nih.gov

Anti-inflammatory Properties

The 2-aminopyridine scaffold is not only a key component of antimicrobials and anticancer agents but also serves as a foundation for compounds with anti-inflammatory properties. researchgate.net Derivatives of 2-aminopyridine have been shown to possess a broad spectrum of pharmacological effects, including anti-inflammatory activity. researchgate.net

For instance, imidazo[1,2-a]pyridine derivatives have been identified as anti-inflammatory agents. researchgate.net A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was found to exert anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Agonistic or Antagonistic Activities (e.g., Selective CB2 Agonism)

The modulation of cannabinoid receptors, particularly the CB2 receptor, is a promising therapeutic strategy for various conditions, including inflammatory and pain disorders, without the psychoactive effects associated with CB1 receptor activation. biorxiv.org Novel pyridine derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists. nih.gov

In one study, the replacement of a phenyl ring with a pyridine ring in a series of (morpholinomethyl)aniline carboxamide ligands led to the discovery of a new chemical series of CB2 ligands. nih.gov The compound 2,2-dimethyl-N-(5-methyl-4-(morpholinomethyl)pyridin-2-yl)butanamide was identified as a potent and selective CB2 agonist with in vivo efficacy in a rat model of neuropathic pain. nih.gov This highlights the potential of the pyridine scaffold in designing selective receptor modulators. The structural diversity of CB2 receptor ligands allows for functional selectivity, where a ligand can activate or inhibit different signaling pathways to varying degrees. nih.gov

Anti-thrombolytic Activity

While direct evidence for the anti-thrombolytic activity of this compound analogues is limited, related heterocyclic structures have demonstrated anti-platelet activity, which is a key component in preventing thrombosis.

Substituted pyridine-quinoline ligands have been investigated for their anti-platelet activity against the Platelet-Activating Factor (PAF). researchgate.net One rhodium(III) complex with a pyridine-quinoline ligand displayed strong antiplatelet properties by inhibiting the aggregation of human and rabbit platelets. researchgate.net Molecular docking studies suggested that this complex could act as an antagonist at the PAF receptor. researchgate.net

In another study, N'-substituted-phenylmethylene-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides were described as antiplatelet derivatives. nih.gov One of these derivatives showed selective inhibition of thromboxane (B8750289) synthase, a key enzyme in platelet aggregation, and demonstrated a higher survival rate in an in vivo model of pulmonary thromboembolism with a lower bleeding risk compared to aspirin. nih.gov

Biofilm Inhibition Properties

Bacterial biofilms are a major challenge in treating infections due to their inherent resistance to antibiotics. Halogenated pyridine and pyrimidine derivatives have emerged as promising agents for inhibiting biofilm formation.

Extensive halogenation has been shown to enhance the antibiofilm and antivirulence activities of pyrimidine derivatives against S. aureus. nih.govmdpi.comdntb.gov.uaresearchgate.net Notably, a study identified 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , a close structural analogue of the titular compound, as a significant inhibitor of S. aureus biofilm formation at a concentration of 50 µg/mL. mdpi.com This finding strongly suggests that analogues of this compound could possess similar antibiofilm capabilities.

The antibiofilm activity of these compounds is not limited to Gram-positive bacteria. Halogenated aminopyrimidines, including 2-amino-5-bromopyrimidine , have also demonstrated significant inhibitory effects on the biofilm formation of enterohemorrhagic Escherichia coli O157:H7. nih.gov The mechanism of action for some of these compounds involves the downregulation of genes responsible for biofilm formation and virulence factors. nih.govnih.govmdpi.com For instance, certain halogenated pyrimidines were found to suppress the expression of genes related to quorum sensing and toxin production in S. aureus. nih.govmdpi.com

Table 3: Biofilm Inhibition by Halogenated Pyridine and Pyrimidine Analogues
CompoundBacterial StrainObserved ActivityReference
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureusSignificant biofilm inhibition at 50 µg/mL mdpi.com
2-amino-5-bromopyrimidineEnterohemorrhagic Escherichia coli O157:H7Significant biofilm inhibition at 50 µg/mL nih.gov
2,4-dichloro-5-fluoropyrimidineStaphylococcus aureusPotent biofilm inhibitor nih.govmdpi.comdntb.gov.uaresearchgate.net

Drug Discovery and Development Implications

Identification and Optimization of Lead Compounds for Pharmaceutical Development

The journey from a chemical scaffold to a viable drug candidate involves the critical stages of lead compound identification and optimization. The this compound core has been instrumental in the discovery of potent inhibitors for various biological targets. For instance, derivatives of bromo- and dichloro-substituted pyridines have been explored as intermediates in the synthesis of compounds with potential therapeutic applications.

A common strategy in lead optimization involves modifying the core structure to improve potency and selectivity. For example, the 2-aminopyridine moiety is a well-known pharmacophore that can be further functionalized. Research has shown that derivatives of 4-aminopyrido[2,3-d]pyrimidines, which can be conceptually linked to the broader class of substituted aminopyridines, have led to the identification of potent, orally active inhibitors. In one such study, optimization of a high-throughput screening lead resulted in a compound with a significant increase in inhibitory activity against adenosine (B11128) kinase, a key enzyme in adenosine metabolism. nih.gov This optimization process often involves exploring different substituents on the pyridine or fused pyrimidine ring to enhance interactions with the target protein.

The synthesis of various analogues, such as 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, highlights the role of these compounds as key intermediates in drug discovery programs. nih.gov The ability to systematically modify the scaffold allows medicinal chemists to fine-tune the pharmacological profile of the resulting molecules. This process of iterative design, synthesis, and biological testing is fundamental to developing new drugs.

Table 1: Examples of this compound Analogues and Their Significance

Compound/Analogue ClassSignificance in Drug Discovery
5-Bromo-3-nitropyridin-2-amineA key building block for creating more complex heterocyclic structures. bldpharm.com
4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidineA potent, non-nucleoside adenosine kinase inhibitor developed through lead optimization. nih.gov
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amineAn intermediate compound synthesized for drug discovery purposes. nih.gov
5-Bromo-2-chloropyrimidin-4-amineA derivative of pyrimidine, a class of compounds with significant importance in medicinal chemistry. researchgate.net

In Vitro and In Vivo Metabolic Stability Assessments

A crucial aspect of drug development is evaluating the metabolic stability of a compound, which determines its half-life and bioavailability in the body. Both in vitro and in vivo assessments are essential to predict how a drug candidate will behave in a physiological system. nuvisan.com

In vitro metabolic stability assays typically involve incubating a compound with liver microsomes or hepatocytes to measure the rate of its degradation by metabolic enzymes. nuvisan.com High metabolic stability is a desirable characteristic for a drug candidate, as it often translates to a longer duration of action and a more predictable pharmacokinetic profile. Studies on derivatives of azines, a class of compounds that includes pyridines, have shown that some analogues exhibit high resistance to metabolism in human liver microsomes. researchgate.net For example, certain pyrimidine derivatives showed metabolic stability percentages greater than 97%, indicating a strong resistance to liver-induced transformations. researchgate.net While some derivatives remained highly stable (>99.9%), others underwent slight metabolization. researchgate.net

The use of prodrugs is a strategy to enhance the metabolic stability and in vivo delivery of a parent drug. For instance, amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole were developed to overcome the rapid in vivo metabolism of the parent compound. nih.gov These prodrugs were designed to be resistant to the enzymes that metabolize the parent drug, thereby improving its systemic exposure. nih.gov This approach demonstrates how chemical modifications can be used to control metabolism and improve the pharmacokinetic properties of a drug.

In vivo studies in animal models provide further insights into the metabolic fate of a compound. Pharmacokinetic assessments can determine parameters such as the area under the concentration-time curve (AUC), which reflects the total drug exposure. In the case of the l-Asp-BDCRB prodrug, the AUC was significantly greater than that of the parent drug, indicating enhanced in vivo delivery. nih.gov

Table 2: In Vitro Metabolic Stability of Selected Azine Derivatives

CompoundPercentage of Metabolic Stability (Human Liver Microsomes)
Compound 19a>99.9%
Compound 19b>99.9%
Compound 21a>99.9%
Compound 33b97.94% (1.68% metabolization to M1)
Compound 38b97.94% (2.06% metabolization to M1)
Data sourced from a study on azine anticancer agents. researchgate.net

Potential for Synergistic Effects in Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better treatment outcomes. The synergistic effect of combining two or more drugs can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance.

While specific studies on the synergistic effects of this compound in combination therapies are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that its derivatives could be valuable components of such regimens. For example, a compound that inhibits a specific cellular pathway could be combined with another drug that targets a different, complementary pathway.

Research into novel anticancer agents has explored the use of substituted 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives. nih.gov One such compound demonstrated potent activity against triple-negative breast cancer cells by inducing apoptosis and inhibiting the PI3K/Akt signaling pathway. nih.gov This mechanism of action suggests that it could be a candidate for combination therapy with other anticancer drugs that act through different mechanisms. The ability to selectively target cancer cells while sparing normal cells is a key attribute for a drug to be considered in a combination regimen. nih.gov

The development of potent and selective inhibitors, such as the adenosine kinase inhibitor ABT-702, also opens up possibilities for combination therapies. nih.gov By modulating the levels of endogenous adenosine, such an inhibitor could potentially enhance the efficacy of other drugs used to treat pain and inflammation. nih.gov Further research is needed to explore the full potential of this compound analogues in synergistic drug combinations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-3,4-dichloropyridin-2-amine, and what are the critical reaction parameters?

  • Methodological Answer : A reductive amination approach using sodium cyanoborohydride (NaBH3CN) is effective for synthesizing halogenated pyridine derivatives. For example, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized by reacting 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde under reflux conditions . Halogenation steps (e.g., bromination or chlorination) require careful control of regioselectivity, often guided by directing groups or steric effects. Solvent choice (e.g., methanol) and stoichiometric ratios of reagents are critical for optimizing yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton and carbon environments, resolving substituent positions. For example, Figure 15 in shows ¹H-NMR data for a structurally similar compound, 5-bromo-3,6-dichloropyrazin-2-amine, highlighting coupling patterns and aromatic proton shifts .
  • X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. Hydrogen bonding interactions (e.g., N–H···N) stabilize crystal packing, as observed in .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX resolve structural ambiguities in halogenated pyridine derivatives?

  • Methodological Answer : SHELXL (part of the SHELX suite) refines small-molecule structures using high-resolution data. For halogenated compounds, anisotropic displacement parameters (ADPs) for heavy atoms (Br, Cl) improve accuracy. utilized SHELX to model intermolecular hydrogen bonds (N2–H2···N1) and validate dimeric packing motifs . For twinned or low-resolution data, SHELXD and SHELXE enable robust phasing, particularly for halogen-rich crystals .

Q. What strategies enhance regioselectivity during bromination/chlorination of the pyridine ring?

  • Methodological Answer :

  • Directing Groups : Electron-donating groups (e.g., -NH2) direct electrophilic substitution to specific positions. For instance, the amine group in 2-aminopyridines favors halogenation at the 3,4,5 positions .
  • Temperature Control : Lower temperatures (-10°C to 0°C) reduce side reactions in halogenation steps. highlights the synthesis of 2-amino-5-bromo-3,4-dimethylpyridine via controlled bromination .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., using Boc groups) enables sequential halogenation, as seen in for pyrazine derivatives .

Q. How should researchers address contradictions in NMR or crystallographic data during characterization?

  • Methodological Answer :

  • Data Triangulation : Combine NMR, MS, and X-ray data. For example, emphasizes using multiple validation methods (e.g., 2D NMR, COSY/HSQC) to resolve signal overlap in aromatic regions .
  • Dynamic Effects : Consider tautomerism or conformational flexibility, which may cause discrepancies. For halogenated pyridines, variable-temperature NMR can identify dynamic processes .
  • Refinement Iterations : In SHELXL, adjust weighting schemes or occupancy factors to model disorder (common in halogenated compounds) .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Halogenated amines may exhibit toxicity or sensitization risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous. outlines protocols for neutralizing spills (e.g., using activated carbon) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.